5-(oxaloamino)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-(oxaloamino)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with oxaloamino and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(oxaloamino)-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable dicarbonyl compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(oxaloamino)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxaloamino and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-(oxaloamino)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(oxaloamino)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(amino)-1H-pyrazole-4-carboxylic acid
- 5-(hydroxy)-1H-pyrazole-4-carboxylic acid
- 5-(methylamino)-1H-pyrazole-4-carboxylic acid
Uniqueness
5-(oxaloamino)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the oxaloamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
243985-57-1 |
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Molecular Formula |
C6H5N3O5 |
Molecular Weight |
199.12 g/mol |
IUPAC Name |
5-(oxaloamino)-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H5N3O5/c10-4(6(13)14)8-3-2(5(11)12)1-7-9-3/h1H,(H,11,12)(H,13,14)(H2,7,8,9,10) |
InChI Key |
OHMKMIOLHGUUKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1C(=O)O)NC(=O)C(=O)O |
Origin of Product |
United States |
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